Home > Products > Screening Compounds P47340 > Glucagon-like peptide 2-(2-33)
Glucagon-like peptide 2-(2-33) -

Glucagon-like peptide 2-(2-33)

Catalog Number: EVT-10954566
CAS Number:
Molecular Formula: C160H249N41O55S
Molecular Weight: 3659.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glucagon-like peptide 2-(2-33) is a truncated form of the glucagon-like peptide 2, which is a 33-amino acid peptide derived from proglucagon. This peptide plays a crucial role in various physiological processes, particularly in the gastrointestinal system. It is secreted by enteroendocrine L cells in the intestine in response to nutrient intake and has been shown to promote intestinal growth and enhance gut function. The primary sequence of glucagon-like peptide 2 is HADGSFSDEMNTILDNLAARDFINWLIQTKITD, where the truncated form glucagon-like peptide 2-(2-33) refers to the peptide starting from the second amino acid to the thirty-third, resulting in a sequence of DGSFSDEMNTILDNLAARDFINWLIQTKITD .

Source and Classification

Glucagon-like peptide 2 is classified as an intestinotropic hormone and belongs to the glucagon family of peptides. It is synthesized from proglucagon, which is encoded by the proglucagon gene located on chromosome 2 in humans. The primary source of glucagon-like peptide 2 production is the intestinal L cells, predominantly found in the terminal ileum and proximal colon .

Synthesis Analysis

Methods and Technical Details

The synthesis of glucagon-like peptide 2-(2-33) can be achieved through various methods, including solid-phase peptide synthesis and fragment coupling techniques. A notable method involves coupling two or more peptide fragments in solution, specifically reacting the carboxy-terminal amino acid of one fragment with the amino-terminal amino acid of another .

  1. Solid-Phase Peptide Synthesis: This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
  2. Fragment Coupling: In this approach, fragments corresponding to different parts of the peptide are synthesized separately and then coupled together to form the complete sequence.

The process typically involves deprotection steps where protecting groups are removed selectively to facilitate further reactions, ensuring that only desired bonds are formed during synthesis .

Molecular Structure Analysis

Structure and Data

The molecular weight of glucagon-like peptide 2-(2-33) is approximately 3763.82 Daltons. Its structure consists of a linear chain of amino acids with specific spatial arrangements that contribute to its biological activity. The three-dimensional conformation plays a critical role in its interaction with receptors.

  • Molecular Formula: C171H269N43O51S
  • Sequence: DGSFSDEMNTILDNLAARDFINWLIQTKITD
  • CAS Number: 223460-79-5
  • Purity: Typically greater than 96% .
Chemical Reactions Analysis

Reactions and Technical Details

Glucagon-like peptide 2-(2-33) undergoes several biochemical reactions within the body:

  1. Receptor Binding: It interacts with the glucagon-like peptide 2 receptor, triggering intracellular signaling pathways that promote intestinal growth and function.
  2. Metabolism: The full-length glucagon-like peptide 2 can be metabolized into its truncated forms, such as glucagon-like peptide 2-(3-33), which has been shown to possess partial agonistic properties at the receptor level .

Research indicates that while glucagon-like peptide 2-(3-33) binds to receptors with reduced efficacy compared to its full-length counterpart, it can still influence physiological responses such as intestinal growth albeit at a lower magnitude .

Mechanism of Action

Process and Data

The mechanism of action for glucagon-like peptide 2 involves binding to its specific receptor (GLP-2 receptor), which is a class B G protein-coupled receptor located primarily in the intestines and central nervous system. Upon binding, it activates intracellular signaling cascades that lead to:

  1. Increased Crypt Cell Proliferation: Enhancing intestinal mucosal growth.
  2. Improved Gut Barrier Function: Strengthening epithelial integrity and reducing permeability.
  3. Neuroprotective Effects: Offering potential benefits for neurological health through central nervous system pathways .

The signaling pathways activated include those involving cyclic adenosine monophosphate (cAMP) accumulation, which mediates various cellular responses associated with gut health.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Glucagon-like peptide 2-(2-33) exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in water; stability may vary based on pH conditions.
  • Storage Conditions: Recommended storage at -20 °C or below to maintain stability .

These properties make it suitable for research applications as well as potential therapeutic uses.

Applications

Scientific Uses

Glucagon-like peptide 2-(2-33) has several scientific applications:

  1. Therapeutic Potential: It is being investigated for its role in treating conditions such as short bowel syndrome, Crohn's disease, and osteoporosis due to its ability to enhance intestinal function and promote mucosal healing .
  2. Research Tool: Used in studies exploring gut physiology, neuroprotection, and metabolic regulation.
  3. Pharmacological Studies: Investigating its effects on appetite regulation, nutrient absorption, and potential roles in obesity management.
Biochemical Genesis and Metabolic Fate of Glucagon-like Peptide 2-(2-33)

Structural Characteristics and Precursor Relationship

Glucagon-like peptide 2-(2-33) represents a naturally occurring N-terminally truncated metabolite of full-length Glucagon-like peptide 2-(1-33). The precursor molecule, Glucagon-like peptide 2-(1-33), is a 33-amino acid peptide encoded within the proglucagon gene (GCG) and synthesized in the intestinal enteroendocrine L cells located predominantly in the ileum and colon. Proglucagon undergoes tissue-specific post-translational processing mediated primarily by the prohormone convertase 1/3 (PC1/3) enzyme within intestinal L cells. This cleavage liberates major proglucagon-derived peptides, including glicentin, oxyntomodulin, Glucagon-like peptide 1, and Glucagon-like peptide 2-(1-33) [1] [4] [5]. The primary structure of Glucagon-like peptide 2-(1-33) is highly conserved across mammalian species, featuring an N-terminal histidine-alanine (His¹-Ala²) dipeptide sequence. This N-terminal motif renders the intact peptide highly susceptible to rapid enzymatic degradation, leading to the generation of Glucagon-like peptide 2-(2-33) and, subsequently, Glucagon-like peptide 2-(3-33) [2] [9].

Table 1: Sequential Generation of Glucagon-like Peptide 2 Metabolites

Precursor/PeptideAmino Acid SequenceDerivation ProcessCatalyzing Enzyme
Proglucagon180 amino acidsGene transcription/translationN/A
Glucagon-like peptide 2-(1-33)HADGSFSDEMNTILDNLAARDFINWLIQTKITDCleavage by PC1/3Prohormone Convertase 1/3
Glucagon-like peptide 2-(2-33)ADGSFSDEMNTILDNLAARDFINWLIQTKITDCleavage of His¹-Ala² bondDipeptidyl Peptidase IV
Glucagon-like peptide 2-(3-33)DGSFSDEMNTILDNLAARDFINWLIQTKITDFurther degradationNonspecific peptidases

Enzymatic Cleavage by Dipeptidyl Peptidase IV

The formation of Glucagon-like peptide 2-(2-33) is catalyzed almost exclusively by the serine protease dipeptidyl peptidase IV (DPP-IV, also known as CD26). DPP-IV recognizes peptides bearing a penultimate alanine or proline residue at the N-terminus and hydrolyzes the peptide bond between the second and third amino acids. Consequently, Glucagon-like peptide 2-(1-33), with its characteristic His¹-Ala² sequence, serves as an optimal physiological substrate. In vitro studies using human plasma and whole blood incubations have demonstrated that Glucagon-like peptide 2-(1-33) is rapidly converted to Glucagon-like peptide 2-(2-33) (often subsequently referred to as Glucagon-like peptide 2-(3-33) due to the loss of the His-Ala dipeptide), with this metabolite identified as the primary degradation product via high-performance liquid chromatography analysis [2] [9]. The enzymatic cleavage occurs extremely rapidly; experiments incubating synthetic human Glucagon-like peptide 2-(1-33) (1000 pmol/L) in human plasma revealed a degradation half-life of approximately 8.0 ± 1.5 hours, which shortened significantly to 3.3 ± 0.3 hours in whole blood due to membrane-bound DPP-IV present on lymphocytes and endothelial cells. Crucially, the addition of specific DPP-IV inhibitors completely abolished this degradation, confirming DPP-IV as the principal enzyme responsible for generating Glucagon-like peptide 2-(2-33) in the circulation [2] [9].

Metabolic Fate and Elimination Kinetics

Following its generation via DPP-IV-mediated cleavage, Glucagon-like peptide 2-(2-33) exhibits markedly different pharmacokinetic properties compared to the intact Glucagon-like peptide 2-(1-33). Intravenous infusion studies in healthy human subjects demonstrated that while intact Glucagon-like peptide 2-(1-33) has a very short elimination half-life (t₁/₂ = 7.2 ± 2 minutes), Glucagon-like peptide 2-(2-33) persists significantly longer in the circulation (t₁/₂ = 27.4 ± 5.4 minutes) [2]. This substantial difference arises from two key factors: reduced susceptibility to further rapid enzymatic degradation due to the absence of the DPP-IV cleavage site and decreased renal clearance. The metabolic clearance rate (MCR) of intact Glucagon-like peptide 2-(1-33) was measured at 6.8 ± 0.6 mL/kg·min, whereas Glucagon-like peptide 2-(2-33) was cleared much more slowly (MCR = 1.9 ± 0.3 mL/kg·min) [2]. After subcutaneous administration of Glucagon-like peptide 2-(1-33), both the intact peptide and the Glucagon-like peptide 2-(2-33) metabolite are detectable in plasma. Notably, one hour post-injection, approximately 69 ± 1% of the total immunoreactive Glucagon-like peptide 2 circulating consisted of the intact Glucagon-like peptide 2-(1-33), with Glucagon-like peptide 2-(2-33) representing the major metabolite fraction, indicating ongoing conversion in the subcutaneous compartment and systemic circulation [2]. The prolonged half-life and reduced clearance of Glucagon-like peptide 2-(2-33) contribute to its accumulation relative to the parent peptide, particularly under conditions of sustained Glucagon-like peptide 2-(1-33) secretion or exogenous administration.

Table 2: Comparative Pharmacokinetics of Glucagon-like Peptide 2-(1-33) and its Metabolite

ParameterGlucagon-like peptide 2-(1-33)Glucagon-like peptide 2-(2-33)Measurement Context
Elimination Half-life (t₁/₂)7.2 ± 2 minutes27.4 ± 5.4 minutesIntravenous Infusion (Human)
Metabolic Clearance Rate (MCR)6.8 ± 0.6 mL/kg·min1.9 ± 0.3 mL/kg·minIntravenous Infusion (Human)
Proportion of Total Immunoreactivity at 60 min post-SC dose~31%~69%Subcutaneous Bolus (Human)
In Vitro Half-life in Human Plasma8.0 ± 1.5 hoursN/AIncubation at 37°C
In Vitro Half-life in Human Blood3.3 ± 0.3 hoursN/AIncubation at 37°C

Physiological Contexts of Altered Generation

The relative abundance of Glucagon-like peptide 2-(2-33) compared to Glucagon-like peptide 2-(1-33) is not static but fluctuates dynamically in response to physiological and pathological stimuli. Nutrient intake represents a primary physiological regulator. Ingestion of a mixed meal stimulates L-cell secretion, elevating plasma levels of both forms. High-performance liquid chromatography analysis of postprandial plasma revealed that approximately 57 ± 2% of the total immunoreactive Glucagon-like peptide 2 consisted of intact Glucagon-like peptide 2-(1-33), with Glucagon-like peptide 2-(2-33) constituting the remainder [2]. Pathological states, particularly inflammatory bowel diseases like Crohn's disease and ulcerative colitis, significantly alter this balance. Patients with active inflammatory bowel disease exhibit not only elevated absolute levels of bioactive Glucagon-like peptide 2-(1-33) (229 ± 65% and 317 ± 89% of normal for ulcerative colitis and Crohn's disease, respectively) but also a significantly increased proportion of intact Glucagon-like peptide 2-(1-33) relative to Glucagon-like peptide 2-(2-33) compared to healthy controls (61 ± 6% and 59 ± 2% intact in ulcerative colitis and Crohn's disease versus 43 ± 3% in controls) [3]. This shift is mechanistically linked to a significant reduction in plasma DPP-IV activity observed in inflammatory bowel disease patients (1.4 ± 0.3 mU/mL versus 5.0 ± 1.1 mU/mL in healthy subjects), suggesting an adaptive response to intestinal injury that favors the cytoprotective actions of intact Glucagon-like peptide 2-(1-33) by limiting its degradation to Glucagon-like peptide 2-(2-33) [3]. Furthermore, conditions involving intestinal adaptation, such as short bowel syndrome, are associated with elevated endogenous levels of both peptides, although the specific fragment dynamics require further detailed characterization [1] [5].

Properties

Product Name

Glucagon-like peptide 2-(2-33)

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid

Molecular Formula

C160H249N41O55S

Molecular Weight

3659.0 g/mol

InChI

InChI=1S/C160H249N41O55S/c1-22-74(11)121(151(247)178-91(45-47-110(163)208)136(232)199-126(81(18)205)156(252)176-89(43-34-35-50-161)135(231)194-124(77(14)25-4)154(250)201-127(82(19)206)157(253)192-107(159(255)256)66-120(223)224)195-146(242)96(55-73(9)10)181-140(236)99(58-86-67-170-88-42-33-32-41-87(86)88)184-142(238)101(60-112(165)210)191-152(248)122(75(12)23-2)196-147(243)98(57-85-39-30-27-31-40-85)182-144(240)105(64-118(219)220)187-132(228)90(44-36-51-169-160(167)168)177-155(251)125(80(17)204)198-130(226)79(16)172-137(233)94(53-71(5)6)180-141(237)100(59-111(164)209)186-145(241)106(65-119(221)222)188-138(234)95(54-72(7)8)190-153(249)123(76(13)24-3)197-158(254)128(83(20)207)200-148(244)102(61-113(166)211)185-134(230)93(49-52-257-21)175-133(229)92(46-48-115(213)214)174-143(239)104(63-117(217)218)189-150(246)109(70-203)193-139(235)97(56-84-37-28-26-29-38-84)183-149(245)108(69-202)173-114(212)68-171-131(227)103(62-116(215)216)179-129(225)78(15)162/h26-33,37-42,67,71-83,89-109,121-128,170,202-207H,22-25,34-36,43-66,68-70,161-162H2,1-21H3,(H2,163,208)(H2,164,209)(H2,165,210)(H2,166,211)(H,171,227)(H,172,233)(H,173,212)(H,174,239)(H,175,229)(H,176,252)(H,177,251)(H,178,247)(H,179,225)(H,180,237)(H,181,236)(H,182,240)(H,183,245)(H,184,238)(H,185,230)(H,186,241)(H,187,228)(H,188,234)(H,189,246)(H,190,249)(H,191,248)(H,192,253)(H,193,235)(H,194,231)(H,195,242)(H,196,243)(H,197,254)(H,198,226)(H,199,232)(H,200,244)(H,201,250)(H,213,214)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H,223,224)(H,255,256)(H4,167,168,169)/t74-,75-,76-,77-,78-,79-,80+,81+,82+,83+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,121-,122-,123-,124-,125-,126-,127-,128-/m0/s1

InChI Key

OQGQYLSDVZWIPO-QSSAVJFTSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.